1-(2-Aminopropanoyl)piperidin-4-one
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Overview
Description
(S)-1-(2-Aminopropanoyl)piperidin-4-one is a chiral compound with a piperidinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a piperidinone ring makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Aminopropanoyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as piperidin-4-one and (S)-2-aminopropanoic acid.
Coupling Reaction: The amino group of (S)-2-aminopropanoic acid is coupled with the carbonyl group of piperidin-4-one using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2-Aminopropanoyl)piperidin-4-one may involve:
Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of starting materials and reagents.
Optimization of Reaction Conditions: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Purification: Purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Aminopropanoyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives of the piperidinone ring.
Reduction: Alcohol derivatives.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
(S)-1-(2-Aminopropanoyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Aminopropanoyl)piperidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Aminopropanoyl)piperidin-4-one: The enantiomer of the compound with different stereochemistry.
1-(2-Aminopropanoyl)piperidin-4-one: The racemic mixture of the compound.
N-Acylpiperidinones: Compounds with similar core structures but different acyl groups.
Uniqueness
(S)-1-(2-Aminopropanoyl)piperidin-4-one is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-aminopropanoyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(9)8(12)10-4-2-7(11)3-5-10/h6H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTZCCPDIHJFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=O)CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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